N'-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide
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Overview
Description
N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a methoxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 3-methoxy-2-naphthohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential as an anticancer agent by inducing apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide: Similar structure but with a methyl group instead of a methoxy group.
N’-(4-dimethylaminobenzylidene)-3-methylbenzohydrazide: Contains a dimethylamino group instead of a nitro group.
Uniqueness
N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide is unique due to the presence of both a nitro group and a methoxy group, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-27-18-10-14-5-3-2-4-13(14)9-15(18)19(24)21-20-11-12-6-7-17(23)16(8-12)22(25)26/h2-11,23H,1H3,(H,21,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVSTVVHNWELZ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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